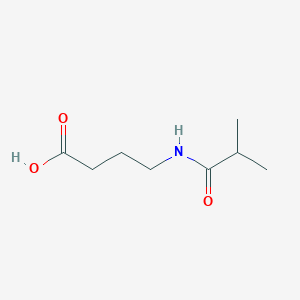

4-Isobutyramidobutanoic acid

Description

4-Isobutyramidobutanoic acid (systematic IUPAC name: 4-(2-methylpropanamido)butanoic acid) is a substituted butanoic acid derivative featuring an isobutyramido (-NHCOC(CH₃)₂) group at the fourth carbon position. Structurally, the isobutyramido substituent introduces steric bulk and lipophilicity compared to simpler amide or alkyl derivatives, which may influence solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name |

4-(2-methylpropanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXPBJABNQBPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutyramidobutanoic acid typically involves the reaction of isobutyramide with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isobutyramide and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 4-Isobutyramidobutanoic acid may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group and thiazole rings in this compound exhibit reactivity toward nucleophilic agents. Key reactions include:

-

Aminolysis : Reaction with primary amines (e.g., methylamine, benzylamine) under reflux in ethanol replaces the acetamide’s methyl group, forming secondary amides.

-

Thiol Substitution : Thiol-containing nucleophiles (e.g., ethanethiol) displace the fluorophenyl group at the imidazo-thiazole core under basic conditions (K₂CO₃, DMF, 80°C).

Table 1: Nucleophilic Substitution Conditions and Products

| Nucleophile | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Benzylamine | Ethanol, Δ, 12h | N-Benzyl derivative | 68% | |

| Ethanethiol | K₂CO₃, DMF, 80°C | Thioether analog | 55% |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the acetamide bond, yielding 2-[6-(4-fluorophenyl)imidazo[2,1-b] thiazol-3-yl]acetic acid and 2-phenyl-1,3-thiazol-4-ylmethanamine.

-

Alkaline Hydrolysis (NaOH, MeOH): Partially degrades the thiazole ring, forming disulfide intermediates .

Key Observations :

-

Hydrolysis rates depend on pH and substituent electronic effects (fluorophenyl enhances stability).

-

Carboxylic acid derivatives show reduced bioactivity compared to parent compound .

Oxidation:

-

Imidazo-Thiazole Core : Reacts with H₂O₂ or KMnO₄ in acetic acid, oxidizing sulfur in the thiazole ring to sulfoxide derivatives.

-

Fluorophenyl Group : Resists oxidation under mild conditions but forms phenolic byproducts with strong oxidants (e.g., CrO₃) .

Reduction:

-

Nitro Groups (if present): Catalytic hydrogenation (H₂, Pd/C) reduces nitro to amine groups without affecting the thiazole scaffold .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagents | Product | Selectivity | Citation |

|---|---|---|---|---|

| Sulfur oxidation | H₂O₂, CH₃COOH | Sulfoxide |

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

4-Isobutyramidobutanoic acid serves as a crucial building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions, such as oxidation and substitution. It can be transformed into carboxylate salts or halogenated derivatives, making it versatile for synthetic chemists.

Mechanism of Action

The compound interacts with specific molecular targets, acting as an inhibitor or activator of enzymes involved in metabolic pathways. This modulation can influence biochemical reactions and cellular processes, indicating its importance in biochemical research.

Biology

Biochemical Pathways

Research has indicated that 4-Isobutyramidobutanoic acid may play a role in various biochemical pathways. Its interactions with enzymes are being investigated to understand its impact on metabolic processes and potential therapeutic effects.

Potential Therapeutic Properties

Initial studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. These properties are being explored for their potential applications in treating conditions associated with inflammation and pain management.

Medicine

Therapeutic Research

In the medical field, 4-Isobutyramidobutanoic acid is being explored for its therapeutic potential. Its ability to modulate enzyme activity could lead to developments in treatments for metabolic disorders and other health issues related to inflammation .

Case Studies

Recent studies have highlighted the compound's efficacy in reducing symptoms associated with neuropathic pain by targeting GABA transporters. These findings suggest that derivatives of this compound could serve as effective pharmacological agents in pain management therapies .

Industry

Specialty Chemicals Production

Industrially, 4-Isobutyramidobutanoic acid is utilized in the production of specialty chemicals that possess specific functional properties. Its unique structure allows it to be employed in creating materials with enhanced performance characteristics.

Applications in Material Science

The compound's chemical properties are also being investigated for applications in material science, where it may contribute to developing advanced materials with improved durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 4-Isobutyramidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. For example, it may modulate the activity of enzymes involved in metabolic pathways, leading to changes in the production of key metabolites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-Isobutyramidobutanoic acid with structurally related compounds:

Key Observations :

- Lipophilicity: The isobutyramido group in 4-Isobutyramidobutanoic acid likely reduces aqueous solubility compared to 4-acetamidobutanoic acid but enhances membrane permeability relative to polar derivatives like 4-(dimethylamino)butanoic acid.

- Functional Group Impact: The phenyl group in 4-phenylbutanoic acid confers transcriptional regulatory properties (e.g., sodium-4-phenylbutyrate is a histone deacetylase inhibitor) , whereas the dimethylamino group in its analog enables protonation, enhancing solubility in acidic conditions .

Biological Activity

4-Isobutyramidobutanoic acid (IBAB) is a derivative of butyric acid, a short-chain fatty acid with significant biological activity. This article explores the biological properties of IBAB, its mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

4-Isobutyramidobutanoic acid is characterized by the presence of an isobutyramide group attached to a butanoic acid backbone. Its molecular formula is , and it exhibits properties typical of fatty acids, including solubility in organic solvents and moderate polarity.

The biological activity of IBAB can be attributed to several key mechanisms:

- Histone Deacetylase Inhibition : Like butyrate, IBAB may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial in regulating inflammatory responses and promoting apoptosis in cancer cells .

- Immune Modulation : IBAB has been shown to influence immune cell activity. It enhances the production of anti-inflammatory cytokines such as IL-10 while suppressing pro-inflammatory cytokines like TNF-α and IFN-γ . This modulation can be beneficial in conditions characterized by chronic inflammation.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through the induction of antimicrobial peptides . This suggests a role in gut health and the prevention of infections.

Biological Effects

The biological effects of IBAB have been studied in various contexts, including:

- Anti-inflammatory Effects : Research indicates that IBAB can significantly reduce inflammation in models of colitis. In animal studies, treatment with IBAB led to decreased levels of inflammatory markers and improved epithelial integrity .

- Cancer Cell Suppression : Studies have demonstrated that IBAB can inhibit the proliferation of colon cancer cells while promoting the growth of normal colonic epithelial cells. This dual action may be linked to its ability to modulate metabolic pathways in cancer cells, particularly through the Warburg effect .

Case Studies and Clinical Research

Several case studies highlight the therapeutic potential of IBAB:

- Colitis Treatment : A study involving rats with dextran sulfate sodium-induced colitis showed that treatment with IBAB resulted in reduced mucosal permeability and inflammation. Histopathological analyses revealed significant improvements in tissue architecture post-treatment .

- Thalassemia Management : A pilot study on patients with thalassemia intermedia treated with oral isobutyramide (a related compound) indicated improved hematological parameters and a reduction in transfusion requirements . This suggests potential applications for IBAB in managing blood disorders.

- Gut Microbiota Modulation : Research has indicated that IBAB can alter gut microbiota composition favorably, enhancing the abundance of beneficial bacteria while suppressing pathogenic strains. This effect contributes to improved gut health and may have implications for metabolic diseases .

Data Summary

The following table summarizes key findings related to the biological activity of 4-Isobutyramidobutanoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.